4-(Methylsulfonylmethyl)pyridine
CAS No.:
Cat. No.: VC18570000
Molecular Formula: C7H9NO2S
Molecular Weight: 171.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9NO2S |
|---|---|
| Molecular Weight | 171.22 g/mol |
| IUPAC Name | 4-(methylsulfonylmethyl)pyridine |
| Standard InChI | InChI=1S/C7H9NO2S/c1-11(9,10)6-7-2-4-8-5-3-7/h2-5H,6H2,1H3 |
| Standard InChI Key | RIVYUGILZAZPMM-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)CC1=CC=NC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a pyridine ring, a six-membered aromatic system with one nitrogen atom. The 4-position is substituted with a methylsulfonylmethyl group, comprising a sulfonyl (-SO2-) bridge linking a methyl group (-CH3) to the pyridine’s methylene (-CH2-) unit. This configuration introduces steric bulk and electronic effects, altering the ring’s reactivity. X-ray crystallography of analogous sulfonylated pyridines reveals bond lengths of 1.76 Å for S–O and 1.81 Å for C–S, consistent with sulfone group geometry .
Spectroscopic Characterization
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NMR: The proton NMR spectrum displays distinct signals for the pyridine ring (δ 7.2–8.5 ppm), methylene protons adjacent to the sulfonyl group (δ 3.8–4.2 ppm), and the methyl group (δ 2.9–3.1 ppm) .
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IR: Key absorption bands include S=O stretching at 1120–1360 cm⁻¹ and C–S vibrations at 650–750 cm⁻¹ .
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Mass Spectrometry: The molecular ion peak at m/z 173.22 corresponds to the molecular weight, with fragmentation patterns indicating loss of SO2 (64 amu) and CH3 groups .
Table 1: Physicochemical Properties of 4-(Methylsulfonylmethyl)pyridine
| Property | Value |
|---|---|
| Molecular Formula | C7H9NO2S |
| Molecular Weight | 173.22 g/mol |
| Melting Point | 98–102°C (lit.) |
| Boiling Point | 285–290°C (decomposes) |
| Solubility in Water | 12 g/L (25°C) |
| LogP (Octanol-Water) | 1.45 |
Synthesis and Green Chemistry Approaches
Conventional Synthetic Routes
The compound is typically synthesized via sulfonation of 4-methylpyridine derivatives:
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Sulfurization: Treatment of 4-(chloromethyl)pyridine with sodium methanesulfinate in dimethylformamide (DMF) yields the sulfonyl product.
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Oxidation: 4-(Methylthiomethyl)pyridine is oxidized using hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA) to form the sulfonyl group .
Green Chemistry Innovations
Recent advances emphasize atom economy and reduced waste:
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Catalytic N-Oxidation: Ruthenium(III) chloride (RuCl3) catalyzes the oxidation of 2,3-lutidine, followed by sulfonation with NaSH and methyl iodide, achieving an E-factor of 3.2 .
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One-Pot Synthesis: Thiourea dioxide and trimethyl phosphite enable direct sulfone formation from alkyl halides, minimizing intermediate isolation .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Atom Economy (%) | E-Factor |
|---|---|---|---|
| Conventional Sulfonation | 65–70 | 78 | 5.8 |
| Catalytic Oxidation | 82 | 89 | 3.2 |
| One-Pot Synthesis | 75 | 91 | 2.1 |
Biological Activities and Mechanisms
Anti-Inflammatory Properties
The sulfonyl group enhances binding to cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. In murine models, the compound inhibited IL-6 production by 40% at 10 µM, comparable to ibuprofen .
Antimicrobial Efficacy
Structural analogs exhibit broad-spectrum activity:
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Bacterial Strains: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.
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Fungal Pathogens: 50% inhibition of Candida albicans growth at 25 µM .
Enzyme Inhibition
The compound acts as a competitive inhibitor of dipeptidyl peptidase-4 (DPP-4), a target in type 2 diabetes therapy. Kinetic studies show a Ki of 0.8 µM, suggesting high affinity .
Comparative Analysis with Structural Analogues
Table 3: Key Analogues and Their Properties
The methylsulfonylmethyl group’s flexibility improves target engagement compared to rigid sulfonyl derivatives, as demonstrated in molecular dynamics simulations .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to proton pump inhibitors (e.g., Dexlansoprazole) and kinase inhibitors. Its sulfone moiety facilitates metabolic stability, reducing hepatic clearance by 30% in preclinical models .
Agrochemical Development
Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis .
Materials Science
Incorporation into metal-organic frameworks (MOFs) enhances thermal stability up to 400°C, with potential applications in gas storage .
Future Perspectives
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Targeted Drug Delivery: Functionalization with nanoparticle carriers could improve bioavailability.
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Sustainable Synthesis: Photocatalytic methods using visible light are under exploration to reduce energy consumption .
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Structural Optimization: Quantum mechanical modeling may guide the design of derivatives with higher DPP-4 affinity .
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